5-Chloro-3-(p-anisoyl)-2(3H)-benzoxazolone
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Overview
Description
5-Chloro-3-(4-methoxybenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-methoxybenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the condensation of 4-methoxybenzoyl chloride with 5-chloro-2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-methoxybenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Chloro-3-(4-methoxybenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-methoxybenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(4-methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 5-Chloro-3-(4-ethoxybenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 5-Chloro-3-(4-fluorobenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
5-Chloro-3-(4-methoxybenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the methoxy group on the benzoyl moiety. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H10ClNO4 |
---|---|
Molecular Weight |
303.69 g/mol |
IUPAC Name |
5-chloro-3-(4-methoxybenzoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H10ClNO4/c1-20-11-5-2-9(3-6-11)14(18)17-12-8-10(16)4-7-13(12)21-15(17)19/h2-8H,1H3 |
InChI Key |
DWEDUZQCXMFNQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
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